N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide
Description
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is a synthetic organic compound characterized by a propanamide backbone with two key substituents:
- A 4-amino-2-methylphenyl group attached to the amide nitrogen, introducing both amino functionality and steric hindrance.
- A 4-methylphenoxy group at the second carbon of the propane chain, contributing aromaticity and lipophilicity.
Its design balances electronic effects (via the amino group) and solubility profiles (via methyl substituents).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-7-15(8-5-11)21-13(3)17(20)19-16-9-6-14(18)10-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQSSVYSYGGQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-methylphenol.
Formation of Intermediate: The phenols are first converted to their respective halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Coupling Reaction: The halides are then coupled with a suitable amine, such as 2-amino-2-methylpropanamide, under basic conditions (e.g., using sodium hydride (NaH) or potassium carbonate (K2CO3)).
Final Product: The resulting intermediate is then subjected to amide formation using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide (NBS)), nucleophiles (e.g., sodium methoxide (NaOMe)), or electrophiles (e.g., acyl chlorides).
Major Products
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways involving inhibition, activation, or modulation of these targets.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide (CAS 492429-29-5)
- Structure: Replaces the 4-amino-2-methylphenyl group with a 4-fluorobenzyl moiety.
- Loss of the amino group eliminates hydrogen-bonding capacity, which may reduce target affinity .
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
- Structure : Features a piperidinyl group and a phenyl group on the amide nitrogen.
- Impact :
Modifications to the Phenoxy Group
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- Structure: Replaces the 4-methylphenoxy group with 2,5-dimethylphenoxy.
- Altered electron-donating effects may modulate reactivity in electrophilic substitution reactions .
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide (CAS 1020055-96-2)
- Structure: Substitutes the 4-methylphenoxy with 2-(sec-butyl)phenoxy.
- Impact :
Functional Group Additions
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (CAS 256412-88-1)
- Structure: Incorporates N-methyl and 4-hydroxyphenoxy groups.
- Impact :
Data Table: Structural and Molecular Comparisons
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : Approximately 298.39 g/mol
- Functional Groups : The compound contains an amide group, an amino group, and a phenoxy moiety, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : 4-amino-2-methylphenol and 4-methylphenol.
- Formation of Halides : Conversion of phenols to their respective halides using reagents like thionyl chloride.
- Coupling Reaction : Coupling the halides with a base (e.g., sodium hydride) in a solvent (e.g., DMF).
- Amidation : Reacting the intermediate with an acylating agent (e.g., propanoyl chloride) in the presence of a base (e.g., triethylamine).
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. For instance:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and ovarian (IGROV-1) cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | < 10 |
| IGROV-1 | 20 |
| A375 (melanoma) | 5.7 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The amide and amino functionalities may interact with enzymes involved in tumor growth or microbial metabolism.
- Receptor Binding : The compound could modulate receptor activity, influencing cellular signaling pathways critical for cancer progression or infection.
Case Studies and Research Findings
- Preclinical Evaluations : Studies have shown that derivatives of similar compounds exhibit potent antitumor activities through mechanisms involving cytochrome P450-mediated biotransformation .
- Comparative Analysis : Research comparing this compound with structurally similar compounds indicates that variations in substituents significantly affect biological potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
